molecular formula C14H14N2O3 B3432557 4,4'-Azoxyanisole CAS No. 51437-65-1

4,4'-Azoxyanisole

Cat. No. B3432557
CAS RN: 51437-65-1
M. Wt: 258.27 g/mol
InChI Key: KAEZRSFWWCTVNP-UHFFFAOYSA-N
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Description

4,4’-Azoxyanisole, also known as 4,4’-Azoxydianisole or 4,4’-Dimethoxyazoxybenzene, is a yellow crystalline powder . It has a molecular weight of 258.27 and a molecular formula of CH3OC6H4N=N(O)C6H4OCH3 .


Synthesis Analysis

4,4’-Azoxyanisole is synthesized through complex reactions that yield azobenzenes, which are crucial for applications mainly in the chemical industry due to their function as molecular switches and their use as dyes. Classical methods like the azo coupling reaction, the Mills reaction, and the Wallach reaction are typically employed, alongside more recent methods, to synthesize azo compounds including azoxyanisoles.


Molecular Structure Analysis

The molecular structure of 4,4’-Azoxyanisole has been determined by gas-phase electron diffraction, revealing the conformation of the mesogen core. This analysis highlighted the interactions between the π-electrons of the azoxy group and the aromatic rings.


Chemical Reactions Analysis

4,4’-Azoxyanisole undergoes various chemical reactions that modify its properties. The molecule’s ability to exhibit cis-trans isomerization under light irradiation is a notable chemical property that contributes to its application in photoresponsive materials.


Physical And Chemical Properties Analysis

4,4’-Azoxyanisole is a bright yellow crystalline powder . It is insoluble in water . Its melting point is 117-119 °C . The transition from crystalline phase to nematic phase occurs at 118 °C, and the transition from nematic phase to isotropic phase occurs at 136 °C .

Safety And Hazards

4,4’-Azoxyanisole is incompatible with strong oxidizing agents and strong reducing agents . Dust may form an explosive mixture in air . It is probably combustible . In case of skin contact, it is advised to wash off with soap and plenty of water . If inhaled, move the person into fresh air .

properties

IUPAC Name

(4-methoxyphenyl)-(4-methoxyphenyl)imino-oxidoazanium
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InChI

InChI=1S/C14H14N2O3/c1-18-13-7-3-11(4-8-13)15-16(17)12-5-9-14(19-2)10-6-12/h3-10H,1-2H3
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InChI Key

KAEZRSFWWCTVNP-UHFFFAOYSA-N
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Canonical SMILES

COC1=CC=C(C=C1)N=[N+](C2=CC=C(C=C2)OC)[O-]
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Molecular Formula

C14H14N2O3
Record name P-AZOXYANISOLE
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DSSTOX Substance ID

DTXSID5024554
Record name 4,4'-Dimethoxyazoxybenzene
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Molecular Weight

258.27 g/mol
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Physical Description

P-azoxyanisole appears as yellow monoclinic needles (in alcohol) or bright yellow crystals. (NTP, 1992)
Record name P-AZOXYANISOLE
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Solubility

less than 1 mg/mL at 70.7 °F (NTP, 1992)
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Density

1.1711 at 239 °F (NTP, 1992) - Denser than water; will sink
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Product Name

4,4'-Azoxyanisole

CAS RN

1562-94-3, 21650-70-4, 51437-65-1
Record name P-AZOXYANISOLE
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Record name 4,4'-Dimethoxyazoxybenzene
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Melting Point

244 to 250 °F (NTP, 1992)
Record name P-AZOXYANISOLE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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